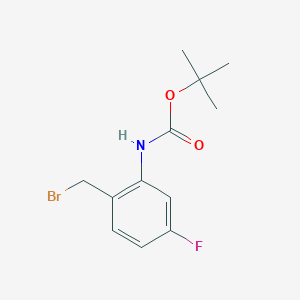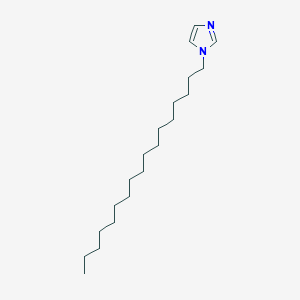
Phenylmethyl 2,3-O-(1-methylethylidene)-a-D-lyxofuranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside is a chemical compound that belongs to the class of glycosides It is characterized by the presence of a phenylmethyl group and an isopropylidene-protected lyxofuranoside moiety
準備方法
The synthesis of Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside typically involves the protection of the hydroxyl groups of lyxofuranose followed by the introduction of the phenylmethyl group. The synthetic route generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of lyxofuranose are protected using isopropylidene to form 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside.
Introduction of Phenylmethyl Group: The protected lyxofuranoside is then reacted with a phenylmethyl halide (such as benzyl chloride) in the presence of a base (e.g., sodium hydride) to introduce the phenylmethyl group.
化学反応の分析
Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a glycoside in various biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of glycoside-based drugs.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can participate in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. This process is mediated by glycosyltransferases and other enzymes, leading to the formation of glycosidic bonds. The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or synthetic chemistry.
類似化合物との比較
Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-lyxofuranoside can be compared with other similar compounds, such as:
Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranoside: This compound has a similar isopropylidene-protected furanoside structure but differs in the sugar moiety (ribose vs. lyxose).
Uridine, 2’,3’-O-(1-methylethylidene): Another compound with an isopropylidene-protected sugar moiety, but with a uridine base instead of a phenylmethyl group.
特性
分子式 |
C15H20O5 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol |
InChI |
InChI=1S/C15H20O5/c1-15(2)19-12-11(8-16)18-14(13(12)20-15)17-9-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3/t11-,12+,13+,14+/m1/s1 |
InChIキー |
GRUFVKVDZZDQIO-RFGFWPKPSA-N |
異性体SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@H]2O1)OCC3=CC=CC=C3)CO)C |
正規SMILES |
CC1(OC2C(OC(C2O1)OCC3=CC=CC=C3)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)




![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)

![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)



